N-(5-amino-2-fluorophenyl)methanesulfonamide
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Overview
Description
“N-(5-amino-2-fluorophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 123343-90-8 . It has a molecular weight of 204.23 and its molecular formula is C7H9FN2O2S . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-(5-amino-2-fluorophenyl)methanesulfonamide” is 1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(5-amino-2-fluorophenyl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 204.23 and its molecular formula is C7H9FN2O2S .Scientific Research Applications
Inhibition of Enzymes and Biological Activity
- Methanesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit enzymes such as HMG-CoA reductase, showcasing potential as cholesterol biosynthesis inhibitors. This class of compounds demonstrates significant biological activity, suggesting a role in the development of novel therapeutic agents (Watanabe et al., 1997).
Anti-inflammatory Applications
- Novel compounds including N-(5-substituted) thiophene-2-alkylsulfonamides have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammation. These findings highlight the potential of methanesulfonamide derivatives in anti-inflammatory drug development (Beers et al., 1997).
Analytical Applications
- Methanesulfonanilides have been utilized in fluorometric analysis due to their capacity to form fluorescent species under specific reactions. This application is significant in analytical chemistry, particularly in the development of novel assays for bioisosteric compounds (Kensler et al., 1976).
Metalloenzyme Inhibition
- Quinolinyl sulfonamides, including specific methanesulfonamide derivatives, have been identified as potent inhibitors of methionine aminopeptidase, a metalloenzyme involved in protein synthesis and regulation. These findings have implications for the development of new therapeutic strategies targeting metalloenzymes (Huang et al., 2006).
Chemoselective N-Acylation
- Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates their use as chemoselective N-acylation reagents. This application is crucial in organic synthesis, offering a method for selective functionalization of amides (Kondo et al., 2000).
Antitumor Efficacy
- A conjugate of hyaluronic acid and a cyclooxygenase-2 inhibitor derivative, including a methanesulfonamide moiety, has been evaluated for antitumor efficacy in colorectal cancer models. This research underscores the potential of methanesulfonamide derivatives in targeted cancer therapy (Tchaparian & Lin, 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGXHSJWPYCKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-fluorophenyl)methanesulfonamide |
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